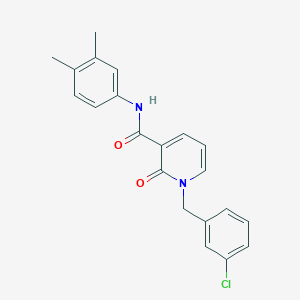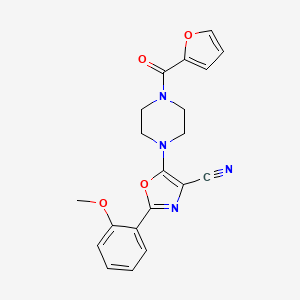
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile" is a novel chemical entity that appears to be related to a series of compounds with potential pharmacological applications. The related compounds have been synthesized and evaluated for their antidepressant and antianxiety activities, as well as for their fungicidal and herbicidal properties . These compounds are characterized by the presence of a furan moiety, a piperazine ring, and various other substituents that contribute to their biological activity.
Synthesis Analysis
The synthesis of related compounds involves several steps, starting with the Claisen-Schmidt condensation of 2-acetylfuran with different aromatic aldehydes to produce 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates are then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole. The final step involves a Mannich reaction with N-methyl piperazine to yield the desired products . The structures of these compounds are confirmed using various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the piperazine ring adopts a chair conformation and that the compounds exhibit intermolecular hydrogen bonds contributing to the crystal packing. Computational density functional theory (DFT) calculations have also been performed to identify reactive sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The related compounds synthesized in these studies have been evaluated for their biological activities, which include antidepressant and antianxiety effects in animal models, as well as fungicidal and herbicidal activities. The antidepressant activities were assessed using Porsolt’s behavioral despair test, and the antianxiety effects were evaluated using the plus maze method . The fungicidal and herbicidal activities were determined through in vitro and in vivo assays against several plant fungi and herbicidal activity against Brassica campestris .
Physical and Chemical Properties Analysis
The physical properties, such as melting points, and chemical properties of the related compounds have been characterized. The compounds' structures were confirmed by spectroscopic data, and their biological activities were assessed through various bioassays. The research provides insights into the design and discovery of new agrochemicals with novel heterocyclic structures . Additionally, a highly sensitive and selective HPLC-DAD method has been developed for the determination of a related compound, piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, in a 1% injection solution, which could be relevant for quality control and pharmacokinetic studies .
科学的研究の応用
Characterization and Radioligand Applications
Research has explored compounds structurally related to 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, focusing on their roles in neuroimaging and receptor binding studies. For instance, the characterization of radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC has provided insights into the metabolism of new radioligands crucial for the development of biomathematical models. These models interpret the kinetics of radioactivity uptake in the brain in terms of receptor-binding parameters (Osman et al., 1996). Furthermore, exquisite delineation of 5-HT1A receptors in the human brain with PET and [carbonyl-11 C]WAY-100635 has been reported, demonstrating the superior qualities of this radioligand for PET studies of 5-HT1A receptors (Pike et al., 1996).
Neuropharmacology and Receptor Studies
The effects of antipsychotic drugs on the 5-HT1A serotoninergic system have been studied to understand their impact on schizophrenia treatment. For example, a PET study using [18F]4-(2-methoxyphenyl)-1-[2-(N-2-pirydynyl)-p-luorobenzamido]-ethyl-piperazine investigated the impact of various antipsychotic drugs on the 5-HT1A system, revealing significant reductions in binding potential, potentially reflecting the pathophysiology of schizophrenia or medication effects (Lerond et al., 2013). Another study on 5-HT(1A) receptor occupancy by a novel full antagonist demonstrated the potential applications of these compounds in treating anxiety and mood disorders, highlighting the importance of high occupancy of human brain 5-HT(1A) receptors at doses producing minimal acute side effects (Rabiner et al., 2002).
Imaging and Diagnostic Applications
The first delineation of 5-HT1A receptors in living human brain with PET and [11C]WAY-100635 showcased the potential of these radioligands in studying central 5-HT1A receptors, offering insights into psychiatric and neurological disorders as well as investigating the pharmacology of CNS drugs (Pike et al., 1995). Moreover, in vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF provided quantitative analysis of 5-HT1A receptor distribution, underscoring the ligand's potential in monitoring changes in endogenous serotonin levels (Passchier et al., 2000).
特性
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-26-16-6-3-2-5-14(16)18-22-15(13-21)20(28-18)24-10-8-23(9-11-24)19(25)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZOXDGZRWFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)
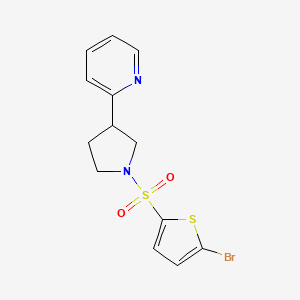
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)
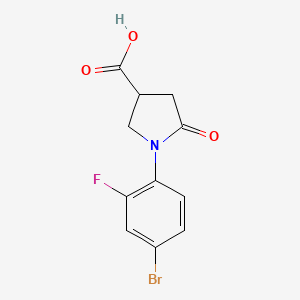

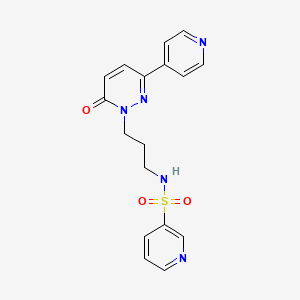
![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2526697.png)
